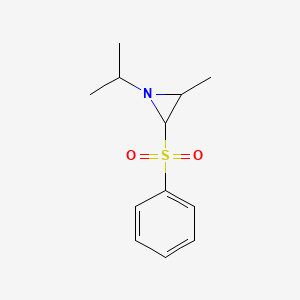

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine

Beschreibung

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis

Eigenschaften

CAS-Nummer |

63722-73-6 |

|---|---|

Molekularformel |

C12H17NO2S |

Molekulargewicht |

239.34 g/mol |

IUPAC-Name |

2-(benzenesulfonyl)-3-methyl-1-propan-2-ylaziridine |

InChI |

InChI=1S/C12H17NO2S/c1-9(2)13-10(3)12(13)16(14,15)11-7-5-4-6-8-11/h4-10,12H,1-3H3 |

InChI-Schlüssel |

OUFPKJRAUHNVCH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(N1C(C)C)S(=O)(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method provides an efficient and general approach to synthesizing aziridines with high diastereoselectivity. Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 . These reactions are usually carried out under mild conditions and provide high yields of the desired aziridine.

Industrial Production Methods: Industrial production of aziridines, including 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine, often involves the use of solid acid catalysts like Montmorillonite K-10 . This catalyst facilitates the stereoselective reaction of imines with ethyl diazoacetate, yielding cis-aziridines in high yields and exclusive selectivity. The reactions are typically conducted at room temperature, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine undergoes various types of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions . The high ring strain in the aziridine ring makes it highly reactive towards nucleophiles.

Common Reagents and Conditions: Common reagents used in the reactions of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine include nucleophiles such as acetate, azide, and allyl iodide . These reactions are often carried out in the presence of catalysts like silver trifluoromethanesulfonate and under conditions such as low temperatures and inert atmospheres .

Major Products Formed: The major products formed from the reactions of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine include various N-alkylated amine-containing molecules . These products are formed through the nucleophilic ring-opening of the aziridine ring, which introduces external nucleophiles at either the α- or β-position of the ring.

Wissenschaftliche Forschungsanwendungen

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reactive intermediate in the synthesis of complex organic molecules . In biology and medicine, aziridines are known for their potential as chemotherapeutic agents due to their alkylating properties . They are used in the development of drugs that target cancer cells by inhibiting extracellular cysteine proteases . In industry, aziridines are used in the production of polymers and other materials due to their high reactivity and ability to form stable compounds .

Wirkmechanismus

The mechanism of action of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine involves the formation of aziridinium ions through alkylation of the ring nitrogen . These aziridinium ions are highly reactive and undergo nucleophilic ring-opening reactions with various nucleophiles. The compound’s antitumor and immunostimulating activities are believed to be associated with the inhibition of extracellular cysteine proteases of cancer cells . The exact molecular targets and pathways involved in these activities are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine can be compared with other aziridine compounds such as aziridine-2-carboxamide (Leakadine) and 1-[2-(2-cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide (Azimexon) . These compounds share similar structural features but differ in their reactivity and biological activities. For example, Leakadine is known for its selective antitumorigenic and immunomodulating activities, while Azimexon is a weak alkylating agent towards nucleic acid bases at physiological conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.